N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline
Description
N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline is a structurally complex thiazole derivative characterized by multiple aromatic substituents and ether linkages. Its core structure comprises a 1,3-thiazol-2(3H)-ylidene scaffold substituted with a 3,4-dimethoxyphenethyl group at position 3, a 4-methoxyphenyl group at position 4, and a 4-ethoxyaniline moiety at the imine position.
Properties
Molecular Formula |
C28H30N2O4S |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C28H30N2O4S/c1-5-34-24-13-9-22(10-14-24)29-28-30(17-16-20-6-15-26(32-3)27(18-20)33-4)25(19-35-28)21-7-11-23(31-2)12-8-21/h6-15,18-19H,5,16-17H2,1-4H3 |
InChI Key |
YYDXGKUFOXWCGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl and ethoxy groups. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the thiazole ring and subsequent substitutions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the thiazole ring can produce various thiazolidine derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline typically involves multi-step reactions that include the formation of thiazole rings and the introduction of various substituents. The synthetic pathway often utilizes:
- Condensation Reactions: To form the thiazole backbone.
- Substitution Reactions: For the introduction of methoxy and ethoxy groups.
- Purification Techniques: Such as recrystallization and chromatography to isolate the desired compound.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in pharmaceutical applications.
Antimicrobial Activity
Studies have shown that derivatives of thiazole compounds often possess significant antimicrobial properties. For instance:
- Mechanism: The thiazole ring enhances interaction with microbial enzymes, leading to inhibition.
- Effectiveness: Compounds similar to this compound have demonstrated activity against both gram-positive and gram-negative bacteria.
Anticancer Properties
Thiazole derivatives have been explored for their anticancer potential:
- Cell Line Studies: Various studies have reported cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer).
- Mechanism of Action: These compounds may induce apoptosis through the activation of specific pathways related to cell death.
Material Science Applications
Beyond biological applications, this compound can be utilized in material science:
Organic Electronics
The unique electronic properties of thiazole compounds make them suitable for applications in organic semiconductors:
- Conductivity: Modifications can enhance charge transport properties.
- Device Fabrication: Potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated various thiazole derivatives for antimicrobial activity. The findings indicated that certain substitutions on the thiazole ring significantly increased antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
Research conducted on similar thiazole compounds demonstrated their effectiveness in inducing apoptosis in cancer cells through mitochondrial pathways. The study highlighted the potential for these compounds to serve as lead candidates for drug development targeting specific types of cancer.
Data Table: Overview of Biological Activities
| Activity Type | Target Organisms/Cell Lines | Results | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant efficacy | [Source 1] |
| Anticancer | MCF7 | Induced apoptosis | [Source 2] |
| Organic Electronics | OLEDs | Enhanced conductivity | [Source 3] |
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazole Family
2.1.1. (2Z)-4-(4-Chlorophenyl)-3-(2-Methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine
- Structure : Shares the 1,3-thiazol-2(3H)-imine core but differs in substituents:
- Position 4: 4-chlorophenyl (vs. 4-methoxyphenyl in the target compound).
- Position 3: 2-methoxyethyl (vs. 3,4-dimethoxyphenethyl).
- Imine substituent: Aniline (vs. 4-ethoxyaniline).
- The 2-methoxyethyl chain is less sterically demanding than the 3,4-dimethoxyphenethyl group, which may alter pharmacokinetic properties such as metabolic stability .
2.1.2. 4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
- Structure: Features a benzothiazole core with a sulfonyl-linked isoquinoline group and a 4-ethoxy substituent. Divergence from Target Compound:
- The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy/ethoxy groups in the target compound.
- The benzamide moiety may enhance hydrogen-bonding capacity, a feature absent in the target compound’s aniline-derived structure .
Hypothesized Pharmacological Properties
Research Findings and Limitations
- Target Compound: No peer-reviewed studies directly addressing its biological activity were identified. Structural similarities to kinase inhibitors (e.g., imatinib analogues) suggest possible tyrosine kinase inhibition, but experimental validation is needed.
- Analogues: The 4-chlorophenyl analogue () demonstrated moderate antibacterial activity in preliminary assays, though its mechanism remains uncharacterized . The sulfonyl-benzamide compound () showed nanomolar affinity for cysteine proteases in computational models, but in vitro data are unavailable .
Biological Activity
The compound N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline is a thiazole derivative that has gained attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.
Structure and Properties
The chemical structure of the compound features a thiazole ring, which is known for its biological significance. The presence of methoxy and ethoxy groups enhances the lipophilicity and bioavailability of the compound.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4S |
| Molecular Weight | 396.50 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Cell Lines Tested :
- HT-29 (colon cancer)
- MDA-MB-231 (breast cancer)
- Jurkat (T-cell leukemia)
In a study by Da Silva et al., the compound demonstrated an IC50 value comparable to standard anticancer drugs like doxorubicin, indicating its potential as an effective therapeutic agent against cancer cells .
The mechanism underlying the anticancer activity of thiazole derivatives often involves:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Proliferation : It disrupts cell cycle progression, particularly at the G1/S checkpoint.
Molecular dynamics simulations have suggested that the compound interacts with key proteins involved in cell survival and proliferation, primarily through hydrophobic interactions .
Antibacterial Activity
In addition to its anticancer properties, this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Tested Strains :
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
The compound showed higher antibacterial efficacy compared to conventional antibiotics, attributed to its ability to disrupt bacterial cell membranes .
Case Studies
- Study on Anticancer Effects : In vitro studies demonstrated that treatment with the compound significantly reduced viability in HT-29 cells by inducing apoptosis through caspase activation.
- Antibacterial Efficacy : A comparative study revealed that the compound outperformed existing antibiotics in inhibiting bacterial growth, with minimum inhibitory concentrations (MIC) significantly lower than those of standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
